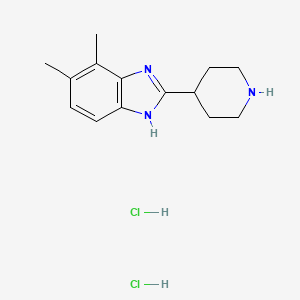

4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride

Description

Properties

IUPAC Name |

4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.2ClH/c1-9-3-4-12-13(10(9)2)17-14(16-12)11-5-7-15-8-6-11;;/h3-4,11,15H,5-8H2,1-2H3,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPBOEGWWUCJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C3CCNCC3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Nitroaniline Precursors

A prominent and efficient method to prepare 1-(piperidin-4-yl)-1H-benzimidazole derivatives involves the reductive cyclization of n-piperidine substituted nitroaniline with aldehydes using sodium dithionite as a reducing agent. This method avoids expensive metal catalysts and toxic solvents, making it environmentally favorable and scalable.

-

- React tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate with an aldehyde (e.g., furan-2-carbaldehyde) in methanol-water mixture.

- Add sodium dithionite and heat at approximately 70°C for 16 hours.

- Upon completion, cool, filter the precipitated solid, and dry under vacuum to obtain the benzimidazole intermediate with good yields (around 87%).

-

- Metal-free, mild conditions.

- High yields and purity.

- Amenable to various aldehyde substitutions allowing structural diversity.

Alkylation and Coupling Reactions

Following the formation of the benzimidazole core, the piperidinyl substituent can be further functionalized via alkylation or amide coupling reactions:

- Use of coupling agents such as HATU in DMF with bases like DIPEA allows the introduction of various acyl or sulfonyl groups on the piperidine nitrogen.

- Purification by silica gel chromatography yields the desired substituted benzimidazole derivatives with 68-80% yields.

This step is critical for introducing substituents like methyl groups or other functional groups at specific positions.

Direct Condensation and Reflux Methods

An alternative method involves the direct condensation of 4-piperidone hydrochloride with 2-chloromethylbenzimidazole in the presence of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF):

- The reaction mixture is refluxed for extended periods (e.g., 7 hours) to ensure complete conversion.

- The product is precipitated by cooling and recrystallized from methanol to obtain pure 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one derivatives.

This method is suitable for preparing intermediates that can be further methylated or converted into hydrochloride salts.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt form of the compound is typically prepared by:

- Mixing the free base of the benzimidazole-piperidine derivative with hydrochloric acid in an appropriate solvent (e.g., ethanol).

- Heating under reflux to ensure complete salt formation.

- Adjusting the pH to neutral with sodium hydroxide, followed by filtration, washing, and drying to obtain the dihydrochloride salt as a solid.

Salt formation improves the compound's water solubility, stability, and bioavailability, which are critical for pharmaceutical applications.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive cyclization | Nitroaniline derivative + aldehyde + Na2S2O4, 70°C, 16 h | ~87 | Metal-free, mild, good yield |

| Alkylation/coupling | HATU, DIPEA, DMF, 0°C to room temp, 16 h | 68-80 | Allows functional group diversification |

| Direct condensation | 4-piperidone hydrochloride + 2-chloromethylbenzimidazole + Et3N, reflux 7 h | ~70-75 | Suitable for intermediate preparation |

| Dihydrochloride salt formation | Free base + HCl, reflux, pH adjustment | Quantitative | Enhances solubility and stability |

Research Findings and Optimization Notes

- Yield Optimization : The reductive cyclization method yields high purity and yield without requiring metal catalysts, which is beneficial for scale-up and regulatory compliance.

- Environmental Considerations : Avoidance of toxic solvents and heavy metals in the synthetic route reduces environmental impact and improves safety.

- Reactivity Control : Use of bases such as triethylamine or DIPEA is crucial for neutralizing acid byproducts and facilitating coupling reactions.

- Purification : Column chromatography on silica gel with gradient elution (n-hexane/ethyl acetate mixtures) is effective for isolating pure derivatives.

- Salt Formation : The dihydrochloride salt is typically isolated as a crystalline solid with improved physicochemical properties suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduced forms of the compound with hydrogenated functional groups.

Substitution Products: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride serves as a versatile reagent. Its ability to participate in various chemical reactions allows researchers to create complex molecules and study reaction mechanisms.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with biological macromolecules, which is significant in understanding its biological activity. For example, it has shown promise in inhibiting specific enzymes that are crucial for bacterial survival.

Medicine

Research has explored its therapeutic potential against various diseases:

- Antibacterial Activity : Studies demonstrate that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has been compared favorably with standard antibiotics like ampicillin and ciprofloxacin.

| Compound | MIC (µg/ml) | Comparison |

|---|---|---|

| 4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride | 50 | Effective against S. typhi |

| Ampicillin | 100 | Standard comparison |

| Ciprofloxacin | 25 | Standard comparison |

- Antifungal Activity : It has also been shown to have antifungal effects against pathogens such as Candida albicans.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties make it suitable for applications requiring specific catalytic activities or material characteristics.

Case Studies

- Enzyme Inhibition Studies : A study published in Frontiers in Pharmacology assessed the enzyme inhibitory effects of various benzimidazole derivatives, including 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride. The results indicated significant inhibition against bacterial enzymes, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another study focused on the anticancer properties of benzimidazole derivatives found that compounds similar to 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride induced apoptosis in cancer cell lines more effectively than standard chemotherapy agents . The IC50 values indicated a promising therapeutic index.

- Material Science Applications : Research into the use of this compound as a catalyst in polymerization reactions showed enhanced efficiency compared to traditional catalysts. This opens avenues for its application in producing advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Modulate Receptors: The compound may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

Disrupt Cellular Processes: By interfering with key cellular processes, the compound can induce cell cycle arrest, apoptosis, or other cellular outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Positional Isomerism: The 4,5-dimethyl isomer (target compound) and 6,7-dimethyl analog differ in methyl group placement.

Salt Form : The dihydrochloride salt of the target compound enhances solubility compared to its free base or neutral analogs (e.g., 6,7-dimethyl variant), a feature critical for drug delivery .

Core Heterocycle Variations : Replacement of benzimidazole with imidazopyridine (e.g., QZ-3944) introduces a fused pyridine ring, modifying electronic properties and reactivity .

Piperidine-Modified Analogues

Dihydrochloride Salts in Other Systems

- Biogenic Amine Dihydrochlorides (e.g., putrescine, cadaverine):

- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis compounds):

Research Findings and Implications

Pharmacological Potential

- Methyl groups at positions 4 and 5 may reduce metabolic degradation compared to unmethylated benzimidazoles, as seen in analogs like ZINC19737151 .

Biological Activity

4,5-Dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride (CAS No. 1987680-62-5) is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 302.2 g/mol

- InChI Key : BHPBOEGWWUCJEE-UHFFFAOYSA-N

The biological activity of 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition :

The compound exhibits enzyme inhibitory properties by binding to active sites and preventing substrate interaction. This mechanism is particularly relevant in its application as an antibacterial agent.

Receptor Modulation :

It may modulate cellular receptors, influencing signaling pathways and cellular responses, which can lead to apoptosis or cell cycle arrest.

Cellular Interference :

By disrupting key cellular processes, this compound can induce significant changes in cell behavior, making it a candidate for cancer therapy.

Antibacterial Activity

Research indicates that benzimidazole derivatives, including this compound, possess broad-spectrum antibacterial properties. A study demonstrated that related compounds inhibited bacterial growth with low micromolar minimal inhibitory concentrations (MIC), particularly against Gram-positive and Gram-negative bacteria such as enterococci .

Antitumor Activity

The compound's potential in oncology is supported by studies showing its effectiveness against various cancer cell lines. For instance, similar benzimidazole derivatives have been documented to exhibit antiproliferative effects in vitro and in vivo models . The structure-activity relationship (SAR) analyses suggest that modifications in the piperidine group enhance antitumor efficacy.

Case Studies and Research Findings

Comparison with Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Piperidin-4-yl-benzimidazole | Lacks dimethyl groups | Moderate antibacterial activity |

| 4,5-Dimethyl-2-(4-piperidinyl)-1H-benzimidazole | Similar core structure with enhanced potency | Higher antitumor activity |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4,5-dimethyl-2-piperidin-4-yl-1H-benzimidazole dihydrochloride with high purity?

- Methodological Answer: Optimize synthesis via nucleophilic substitution or condensation reactions. Use benzimidazole precursors (e.g., 4,5-dimethyl-1H-benzimidazole) and piperidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Purify via recrystallization or column chromatography, monitoring purity by HPLC (>95% threshold). Include inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Temperature: Store at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity: Expose to 60–75% relative humidity.

- Light: Test under UV (254 nm) and visible light.

Monitor degradation via HPLC, NMR, or mass spectrometry. For hygroscopicity, use thermogravimetric analysis (TGA) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow SDS guidelines for piperidine-benzimidazole derivatives:

- Use fume hoods, nitrile gloves, and lab coats.

- Avoid inhalation; employ particulate filters (e.g., P2/N95 masks).

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency eye wash and shower stations must be accessible .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

- Methodological Answer:

- Dose-Response Assays: Test across a broad concentration range (nM to mM) to identify non-linear effects.

- Off-Target Screening: Use kinase/GPCR panels to rule out unintended interactions.

- Theoretical Alignment: Cross-reference with computational models (e.g., molecular docking) to validate binding sites .

- Replicate Studies: Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum concentration) .

Q. What experimental design strategies minimize confounding variables in studies involving this compound’s pharmacokinetics?

- Methodological Answer:

- In Vivo: Use isogenic animal models to control genetic variability. Administer via IV and oral routes with matched vehicle controls.

- In Vitro: Apply physiologically relevant media (e.g., human plasma simulants) and account for protein binding via equilibrium dialysis.

- Analytical Validation: Use LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) to quantify metabolites .

Q. How can computational modeling (e.g., DFT or MD simulations) enhance understanding of its interaction with biological targets?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electron distribution and reactive sites to predict binding affinity.

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns trajectories to assess conformational stability.

- Data Integration: Cross-validate with experimental data (e.g., SPR or ITC) to refine force field parameters .

Theoretical & Methodological Integration

Q. How can research on this compound align with broader biochemical theories (e.g., enzyme inhibition or signal transduction)?

- Methodological Answer:

- Hypothesis-Driven Design: Link studies to established pathways (e.g., PI3K/AKT/mTOR for anticancer activity).

- Mechanistic Studies: Use CRISPR-edited cell lines to knockout target enzymes and assess functional rescue.

- Data Framing: Compare results with structurally similar compounds (e.g., 4-(4-chlorophenyl)piperidine derivatives) to identify structure-activity relationships (SAR) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

- Methodological Answer:

- Nonlinear Regression: Fit data to Hill or Log-Logistic models (IC₅₀/LC₅₀ calculations).

- ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Survival Analysis: Use Kaplan-Meier curves for in vivo toxicity timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.